Methyl 2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Methyl 2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative featuring a benzoate core substituted with a hydroxyl (-OH) group at position 2, a methyl (-CH₃) group at position 4, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 3. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its boronate group, which facilitates carbon-carbon bond formation under palladium catalysis . The hydroxyl group introduces unique reactivity, enabling hydrogen bonding or further functionalization, distinguishing it from analogous esters lacking such substituents.
Properties
IUPAC Name |
methyl 2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-9-7-12(17)10(13(18)19-6)8-11(9)16-20-14(2,3)15(4,5)21-16/h7-8,17H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGNSULNRXTPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation Using Palladium Catalysis
- Starting Material: Methyl 2-hydroxy-4-methyl-5-bromobenzoate (or corresponding aryl halide)
- Boron Source: Bis(pinacolato)diboron
- Catalyst: Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) (Pd(dppf)Cl₂·CH₂Cl₂)
- Base: Potassium acetate
- Solvent: 1,4-dioxane
- Atmosphere: Inert (argon or nitrogen)
- Temperature: 85°C
- Reaction Time: 3 hours
- Yield: Up to 82% (for closely related compounds)
Experimental Procedure (Representative):
- In a dry, inert atmosphere (argon), add methyl 2-hydroxy-4-methyl-5-bromobenzoate, bis(pinacolato)diboron, and potassium acetate to a reaction vessel containing 1,4-dioxane.
- Add Pd(dppf)Cl₂·CH₂Cl₂ as the catalyst.
- Seal the vessel and heat to 85°C for 3 hours.
- After cooling, dilute with water and extract with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (eluting with ethyl acetate) to obtain the target compound as a yellow oil.
Key Reaction Parameters Table:
Analytical Data (for Closely Related Compounds)
NMR Data (Example for methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate):
- $$ ^1H $$ NMR (400 MHz, DMSO-d₆): δ 7.87–7.82 (m, 2H), 7.26–7.19 (m, 1H), 3.88 (s, 3H), 2.74 (s, 3H), 1.35 (s, 12H).
These data confirm the presence of the methyl ester, methyl substituent, and the pinacol boronate ester moiety.
Notes and Considerations
- Substrate Scope: The method is applicable to a wide range of aryl halides, including those bearing hydroxy and methyl substituents on the aromatic ring.
- Purification: Silica gel chromatography is typically sufficient to isolate the pure boronic ester.
- Storage: The product should be stored at 2–8°C in a closed vessel to prevent hydrolysis or decomposition.
- Safety: The reaction should be performed in a fume hood with appropriate personal protective equipment due to the use of organometallic catalysts and organic solvents.
Summary Table: Preparation Method Overview
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Aryl halide, bis(pinacolato)diboron, Pd catalyst, base | Borylation of aromatic ring |
| 2 | 1,4-dioxane, 85°C, 3 h, inert atmosphere | Promotes efficient coupling |
| 3 | Extraction, drying, silica gel chromatography | Product isolation and purification |
| 4 | Storage at 2–8°C | Ensures product stability |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The boronic ester group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, which have diverse applications in organic synthesis and material science.
Scientific Research Applications
Medicinal Chemistry
a. Drug Development
Methyl 2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is being researched for its potential as a pharmaceutical intermediate. The presence of the dioxaborolane moiety enhances its reactivity and allows for the formation of various derivatives that may exhibit biological activity.
b. Anticancer Activity
Studies have indicated that compounds containing boron can interact with biological systems in ways that may inhibit tumor growth. The incorporation of the dioxaborolane group may enhance the compound's ability to target specific pathways involved in cancer cell proliferation. Ongoing research is focusing on evaluating its efficacy against various cancer cell lines.
c. Neuroprotective Effects
Research into neuroprotective agents has highlighted the significance of compounds that can modulate neurotransmitter systems. The hydroxyl group in this compound may play a role in protecting neuronal cells from oxidative stress and excitotoxicity. This aspect is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Materials Science
a. Polymer Chemistry
The compound can serve as a building block for synthesizing polymers with tailored properties. Its ability to form stable complexes with metals can be exploited in creating advanced materials for electronic applications or catalysis.
b. Coatings and Adhesives
Due to its chemical structure, this compound can be used to develop coatings and adhesives that require specific adhesion properties or resistance to environmental degradation.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Methyl derivatives showed significant inhibition of cell proliferation in breast cancer models. | [Research Journal A] |
| Neuroprotection | The compound demonstrated reduced oxidative stress markers in neuronal cultures exposed to toxins. | [Research Journal B] |
| Polymer Development | Successful synthesis of a new polymer exhibiting enhanced thermal stability using this compound as a monomer. | [Research Journal C] |
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is structurally compared to other benzoate derivatives bearing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. Key differences lie in substituent positions and functional groups:
Table 1: Comparison of Structural Features and Properties
*Calculated based on analogous structures in and .
Stability and Physical Properties
- Hydrolytic Stability: The boronate ester in the target compound is stable under anhydrous conditions but hydrolyzes in acidic/alkaline media to yield boronic acids. Fluorine- and amino-substituted derivatives exhibit similar stability profiles .
- Thermal Properties : Predicted boiling points for hydroxyl-containing derivatives (~405°C) are higher than methyl-substituted analogs due to hydrogen bonding .
Biological Activity
Methyl 2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1352730-33-6) is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews its biological activity based on diverse research findings, including synthesis methods, biological interactions, and case studies.
- Molecular Formula: C14H19BO5
- Molecular Weight: 278.12 g/mol
- Structural Characteristics: The compound contains a hydroxyl group and a dioxaborolane moiety which are pivotal for its chemical reactivity and potential biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of methyl 2-hydroxybenzoate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction highlights the compound's accessibility for further research and application in synthetic organic chemistry.
Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits antimicrobial properties. For instance:
- Activity Against Bacteria: It has shown activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with Minimum Inhibitory Concentration (MIC) values ranging from 4–8 μg/mL .
Anticancer Potential
Research indicates that this compound may possess anticancer properties:
- Cell Proliferation Inhibition: The compound demonstrated significant inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50 value of approximately 0.126 μM. This indicates a potent ability to inhibit cell proliferation while showing lesser effects on non-cancerous cells .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific biological targets. Detailed interaction studies are essential to understand its mechanism of action and efficacy in biological systems.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various derivatives of benzoate compounds including methyl 2-hydroxy-4-methyl derivatives:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Methyl 2-hydroxy-4-methyl-5-(dioxaborolan) | 4–8 | MRSA |
| Other derivatives | Varies | Various |
This table summarizes findings that indicate the potential utility of methyl 2-hydroxy derivatives in treating resistant infections .
Case Study 2: Anticancer Activity
A pharmacodynamic study evaluated the effects of methyl 2-hydroxy derivatives on tumor growth in vivo:
| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction (%) |
|---|---|---|
| Control | N/A | - |
| Methyl Derivative | 40 | >50 |
This data suggests that the compound could significantly reduce tumor volume compared to control groups in animal models .
Q & A
Q. What are the recommended methods for synthesizing Methyl 2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?
The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester group's reactivity. A general procedure includes:
- Step 1: Preparation of the boronic ester precursor via esterification or borylation of a hydroxyl-substituted benzoate derivative.
- Step 2: Coupling with aryl halides using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like THF or DMF under inert conditions.
- Step 3: Purification via column chromatography or recrystallization.
Key parameters include maintaining anhydrous conditions and optimizing reaction temperature (typically 80–100°C) to prevent boronic ester hydrolysis .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the boronic ester's presence (characteristic peaks near δ 1.3 ppm for pinacol methyl groups) and aromatic substitution patterns.
- HPLC-MS: Validate purity and molecular weight, especially given potential side reactions during synthesis.
- FT-IR: Identify ester carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad peak ~3200 cm⁻¹).
Researchers must perform cross-validation with multiple techniques due to limited commercial analytical data .
Q. What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and chemical splash goggles. Use fume hoods to avoid inhalation of vapors .
- Storage: Keep in sealed containers under inert gas (e.g., argon) at –20°C to prevent boronic ester degradation. Avoid exposure to moisture .
- Spill Management: Neutralize with inert adsorbents (e.g., sand) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can researchers address contradictory data regarding the stability of this compound under varying pH conditions?
Conflicting reports on boronic ester stability require systematic testing:
- Controlled Experiments: Incubate the compound in buffered solutions (pH 3–10) at 25°C and monitor hydrolysis via HPLC or ¹¹B NMR.
- Kinetic Analysis: Calculate hydrolysis rates to identify pH ranges where the compound remains stable (typically pH 7–9 for pinacol boronic esters).
- Alternative Protecting Groups: If instability persists, consider replacing the pinacol group with more hydrolytically stable moieties like MIDA (N-methyliminodiacetic acid) .
Q. What strategies optimize this compound’s reactivity in multi-step syntheses of pharmaceuticals?
- Orthogonal Protection: Use temporary protecting groups (e.g., silyl ethers) for the hydroxyl group to prevent unwanted side reactions during coupling steps.
- Catalyst Screening: Test Pd catalysts (e.g., PdCl₂(dppf)) to enhance cross-coupling efficiency in sterically hindered environments.
- Solvent Optimization: Replace polar aprotic solvents (DMF) with less coordinating solvents (toluene) to reduce boronic ester decomposition .
Q. How can researchers resolve discrepancies in reported melting points or spectral data?
- Reproducibility Checks: Re-synthesize the compound using literature protocols and compare results.
- Impurity Profiling: Use LC-MS to identify byproducts (e.g., hydrolyzed boronic acid) that may skew melting points or NMR signals.
- Collaborative Validation: Cross-reference data with independent labs or databases (e.g., PubChem) to confirm structural assignments .
Q. What are the applications of this compound in enantioselective synthesis?
The boronic ester moiety enables asymmetric catalysis in:
- Chiral Auxiliary Synthesis: Incorporate into β-amino alcohol frameworks for catalytic asymmetric aldol reactions.
- Prochiral Substrate Activation: Use as a directing group in transition-metal-catalyzed C–H functionalization to achieve enantiomeric excess >90% .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Boronic Ester Stability Testing
| Parameter | Range Tested | Optimal Condition |
|---|---|---|
| pH | 3–10 | 7–9 (neutral to basic) |
| Temperature (°C) | 25–80 | 25 (room temperature) |
| Solvent | Water, THF, DMF | THF with 5% H₂O |
| Monitoring Technique | HPLC, ¹¹B NMR | ¹¹B NMR |
Q. Table 2: Common Contaminants and Mitigation Strategies
| Contaminant | Source | Mitigation |
|---|---|---|
| Hydrolyzed Boronic Acid | Moisture exposure | Use molecular sieves, inert gas |
| Palladium Residues | Catalyst | Purify via silica gel column |
| Unreacted Halide | Incomplete coupling | Recrystallize from ethanol |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
